

Introduction: The Structural Significance of Brominated Benzodioxole Amines

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Compound of Interest

Compound Name: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

CAS No.: 67496-29-1

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Brominated benzodioxole amines represent a class of organic compounds anchored by the 1,3-benzodioxole heterocyclic system. This core structure, where a benzene ring is fused to a five-membered ring containing a methylenedioxy bridge (-O-CH₂-O-), is a key pharmacophore found in numerous biologically active molecules. The introduction of an amine functional group and one or more bromine atoms onto this scaffold gives rise to compounds with significant applications in medicinal chemistry and drug development. They often serve as crucial intermediates in the synthesis of complex pharmaceutical agents, where their specific physical properties dictate reaction conditions, purification strategies, and ultimately, the bioavailability of the final product.^[1]

This guide provides a comprehensive exploration of the key physical properties of brominated benzodioxole amines. We will delve into the structural factors that govern these characteristics, present detailed protocols for their experimental determination, and discuss the implications of these properties for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the underlying chemical principles and the causality behind the experimental methodologies.

The Interplay of Structure and Physical Properties

The physical characteristics of any given brominated benzodioxole amine are not arbitrary; they are a direct consequence of its molecular architecture. The interplay between the benzodioxole

core, the basic amine group, and the electronegative bromine substituent dictates melting and boiling points, solubility, and spectroscopic signatures.

- The Benzodioxole Core: The rigid, aromatic 1,3-benzodioxole system contributes to a relatively high melting point compared to analogous non-cyclic structures due to efficient crystal lattice packing.[2] Its overall planarity influences intermolecular interactions.
- The Amine Functional Group: The nature of the amine group (primary, secondary, or tertiary) is a primary determinant of a molecule's polarity and its capacity for hydrogen bonding.[3]
 - Primary (-NH₂) and Secondary (-NHR) Amines: These groups can both donate and accept hydrogen bonds, leading to strong intermolecular associations. This results in significantly higher boiling points compared to tertiary amines of similar molecular weight, which can only accept hydrogen bonds.[3] This hydrogen bonding capability also enhances solubility in protic solvents like water.
 - Tertiary (-NR₂) Amines: Lacking an N-H bond, these amines cannot act as hydrogen bond donors, resulting in weaker intermolecular forces and lower boiling points.[3] The basicity of the amine's lone pair of electrons allows for salt formation in acidic solutions, a critical property for manipulating solubility.
- Bromine Substitution: The incorporation of bromine has several profound effects:
 - Increased Molecular Weight and van der Waals Forces: Bromine is a heavy atom, and its addition significantly increases the molecular mass and surface area of the molecule. This enhances intermolecular van der Waals forces, generally leading to an increase in both melting and boiling points.[1]
 - Polarity and Dipole Moment: The high electronegativity of bromine induces a dipole moment, affecting the overall polarity of the molecule and influencing its solubility profile.
 - Lipophilicity: The addition of a halogen atom typically increases the lipophilicity (affinity for non-polar environments) of a molecule, which is often quantified by the partition coefficient, LogP.[4] This property is crucial for predicting a drug's ability to cross biological membranes.

Quantitative Data on Related Benzodioxole Derivatives

To contextualize the impact of functional group substitution, the following table summarizes key physical and computed properties of 1,3-benzodioxole and two of its substituted derivatives. The introduction of nitro and bromo groups significantly elevates the melting point, boiling point, and density.[1]

Property	1,3-Benzodioxole	5-Nitro-1,3-benzodioxole	5-Bromo-6-nitro-1,3-benzodioxole
Molecular Formula	C ₇ H ₆ O ₂	C ₇ H ₅ NO ₄	C ₇ H ₄ BrNO ₄
Molecular Weight (g/mol)	122.12	167.12	246.02
Melting Point (°C)	-18	146-148	89
Boiling Point (°C)	172-173	278 (predicted)	292 (at 760 mmHg)
Density (g/cm ³)	1.064	1.558 (predicted)	1.912
LogP (calculated)	1.6	1.4	2.3

Data sourced from BenchChem.[1]

Experimental Determination of Physical Properties

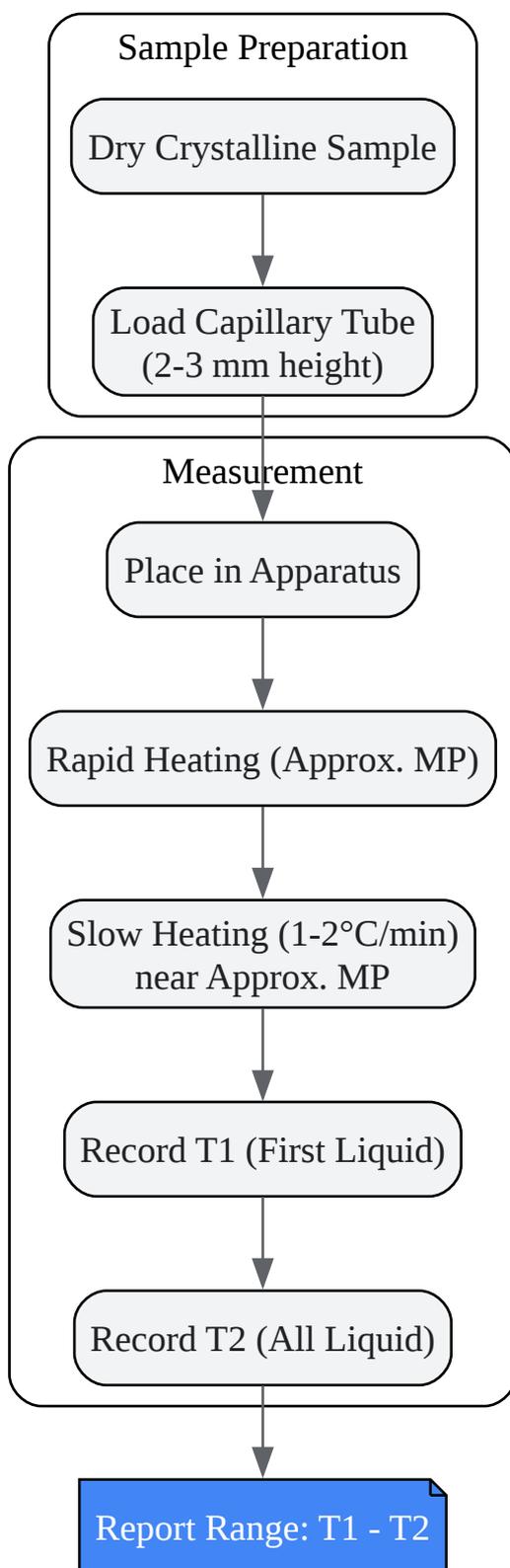
Accurate determination of physical properties is fundamental to chemical characterization, purity assessment, and process development. The protocols described below are designed to be robust and self-validating.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline substance, this range is typically narrow (0.5-1°C). Impurities tend to depress and broaden the melting range, making this a crucial first indicator of sample purity. [5][6]

- **Sample Preparation:** Place a small amount (approx. 0.01 g) of the dry, crystalline brominated benzodioxole amine onto a clean, dry watch glass.^[5]
- **Capillary Loading:** Gently press the open end of a capillary tube into the sample pile, forcing a small amount of the solid into the tube. Tap the closed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.^[5]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Heating:** Begin heating the block. For an unknown compound, a rapid heating rate can be used to find an approximate melting point.
- **Accurate Measurement:** Allow the apparatus to cool, then repeat the measurement with a fresh sample, using a much slower heating rate (1-2°C per minute) as the temperature approaches the approximate melting point.^[7]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.^[7]

The slow heating rate near the melting point is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading. Repeating the measurement validates the initial finding and ensures reproducibility. A sharp, narrow melting range is a strong indicator of a pure compound.



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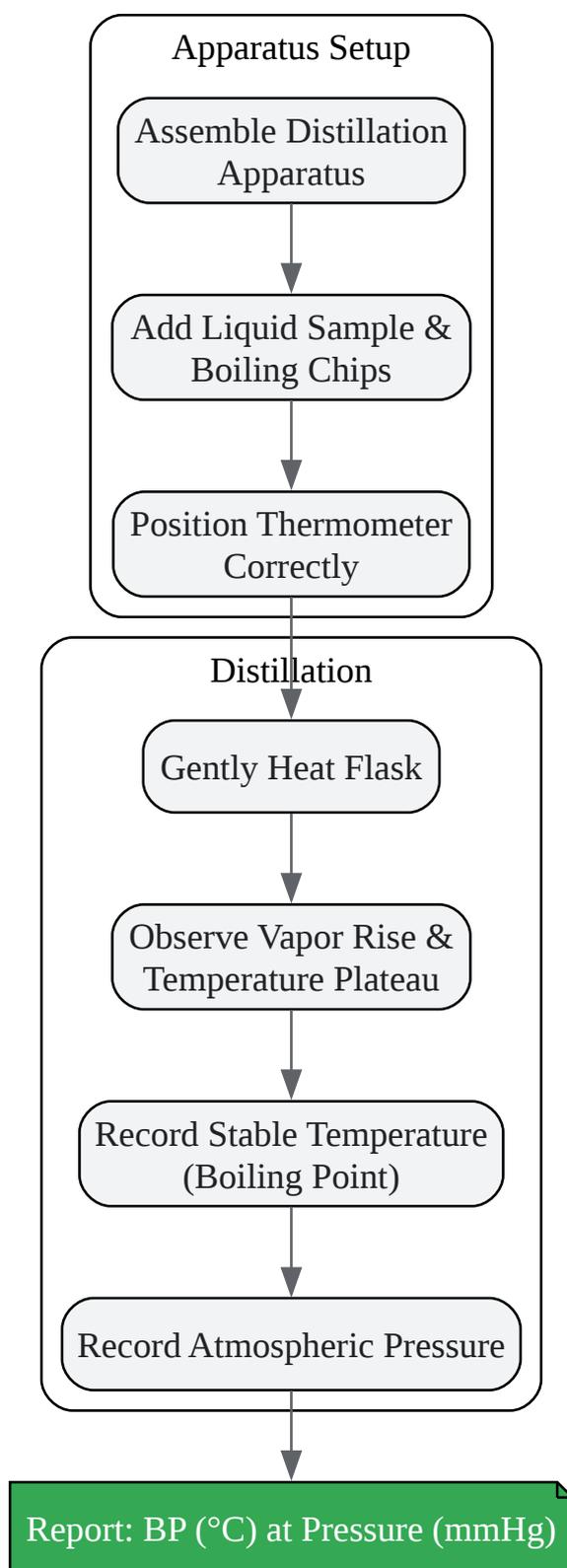
Workflow for Melting Point Determination.

Boiling Point Determination

For liquid amines, the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.^[6] It is a characteristic property that is highly sensitive to changes in pressure. Simple distillation is a reliable method for its determination.^[6]

- **Apparatus Assembly:** Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.^[6]
- **Sample Charging:** Place approximately 10 mL of the liquid brominated benzodioxole amine into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
- **Thermometer Placement:** Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- **Heating and Distillation:** Begin heating the flask gently. As the liquid boils, vapor will rise, and the temperature on the thermometer will increase sharply as the vapor envelops the bulb.^[6]
- **Data Recording:** Record the stable temperature at which the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point. Record the atmospheric pressure at the time of measurement.
- **Safety:** Never distill to dryness.^[6]

The precise placement of the thermometer is paramount; if it is too high, the temperature recorded will be erroneously low, and if too low, it will not measure the true vapor temperature. A stable temperature plateau during distillation indicates that a pure substance is boiling.



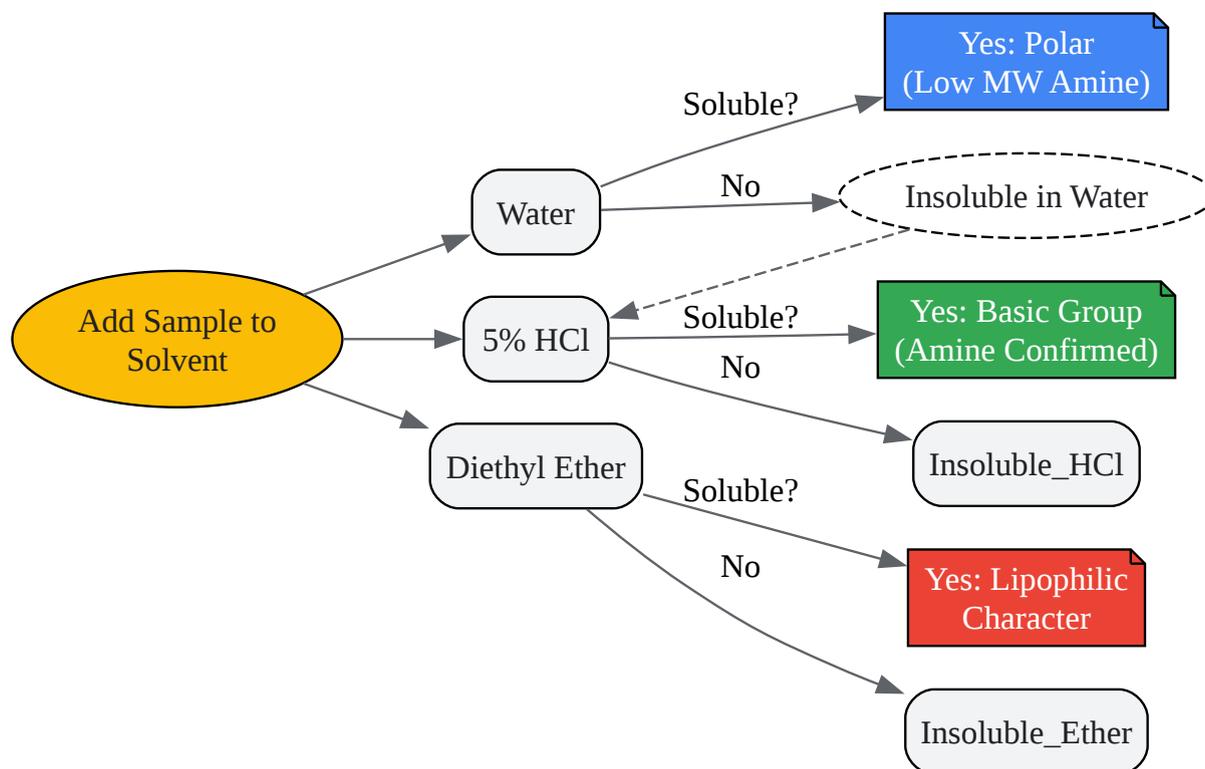
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Workflow for Boiling Point Determination.

Solubility Assessment

Solubility provides critical insights into the polarity and functional groups of a molecule. The principle of "like dissolves like" is the guiding factor. The basicity of the amine group allows for strategic manipulation of water solubility.

- **Sample Preparation:** In a series of small test tubes, place approximately 20-30 mg of the solid compound or 2-3 drops of the liquid compound.[8]
- **Solvent Addition:** To each tube, add ~0.5 mL of a different solvent. A standard panel should include:
 - **Water (H₂O):** To test for polarity and hydrogen bonding capability.
 - **5% Aqueous HCl:** To test for basic functional groups (amines will dissolve by forming a soluble ammonium salt).[8]
 - **5% Aqueous NaOH:** To test for acidic functional groups.
 - **Diethyl Ether (Et₂O) or Hexane:** To test for solubility in a non-polar organic solvent.[8]
- **Observation:** Agitate each tube and observe whether the compound dissolves completely. Note whether the substance is soluble, partially soluble, or insoluble.[8]
- **Interpretation:**
 - Solubility in water suggests a polar molecule.
 - Insolubility in water but solubility in 5% HCl is a classic positive test for an amine.
 - Solubility in diethyl ether or hexane indicates a largely non-polar or lipophilic character.



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Decision tree for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure of synthesized compounds.

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule.
 - N-H Stretch: Primary amines exhibit two characteristic sharp bands around 3350 and 3450 cm^{-1} . Secondary amines show a single sharp band around 3350 cm^{-1} . Tertiary amines lack an N-H bond and thus show no absorption in this region.[9][10]
 - Aromatic C-H Stretch: Appears above 3000 cm^{-1} .

- C-O Stretch: The ether linkages of the benzodioxole ring typically show strong absorptions in the 1250-1000 cm^{-1} region.
- C-Br Stretch: This bond gives rise to absorptions in the fingerprint region, typically between 600-500 cm^{-1} .
- ^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: ^1H NMR provides detailed information about the electronic environment of hydrogen atoms.
 - Aromatic Protons: The protons on the benzene ring typically appear in the δ 6.5-8.0 ppm range. The position and splitting patterns are influenced by the electron-donating/-withdrawing effects of the substituents.
 - Methylene Bridge (-O-CH₂-O-): These two protons typically appear as a sharp singlet around δ 5.9-6.1 ppm.[\[11\]](#)
 - Amine Protons (-NH or -NH₂): These signals can be broad and appear over a wide chemical shift range. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H signal to disappear due to proton exchange.[\[9\]](#)[\[10\]](#)
 - Alkyl Protons: Protons on carbons adjacent to the nitrogen atom (e.g., -CH₂-N) are deshielded and typically appear in the δ 2.2-2.9 ppm range.[\[9\]](#)
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a molecule.
 - Molecular Ion Peak (M⁺): The presence of a single nitrogen atom means that according to the Nitrogen Rule, the molecule will have an odd nominal molecular weight.[\[12\]](#)
 - Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M⁺ and M+2 peak pattern of roughly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
 - Fragmentation: A common fragmentation pathway for amines is α -cleavage, where the bond between the carbon alpha and beta to the nitrogen atom breaks, forming a stable iminium cation.[\[12\]](#)

Conclusion

The physical properties of brominated benzodioxole amines are a direct and predictable outcome of their distinct molecular features. A thorough understanding and precise experimental determination of these properties—melting point, boiling point, solubility, and spectroscopic signatures—are not merely academic exercises. They are essential, practical requirements for the successful synthesis, purification, characterization, and application of these valuable compounds in the fields of chemical research and pharmaceutical development. The protocols and principles outlined in this guide serve as a foundational framework for scientists to approach this important class of molecules with confidence and scientific rigor.

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